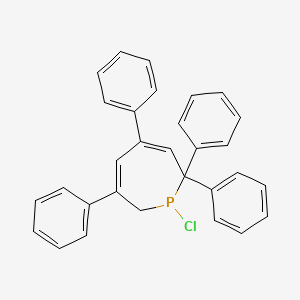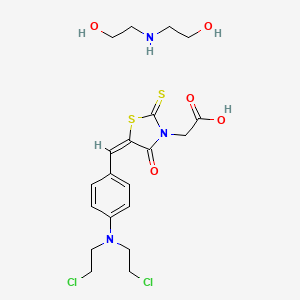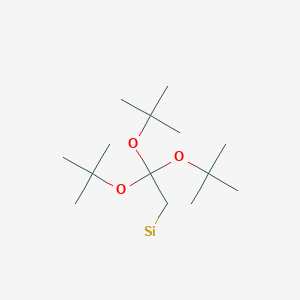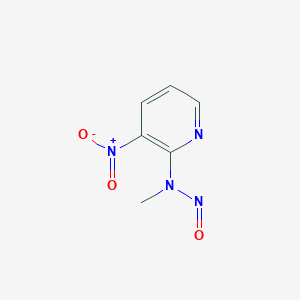
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine is a complex organophosphorus compound characterized by its unique structure and chemical properties
Vorbereitungsmethoden
The synthesis of 1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine typically involves multi-step organic reactions. One common synthetic route includes the reaction of chlorophosphine with tetraphenylcyclopentadienone under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes. Major products formed from these reactions include various substituted phosphines and phosphine oxides.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors, which could have implications in drug development.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphine metabolism.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The compound can act as a ligand, binding to metal centers and altering their reactivity. This interaction can modulate the activity of enzymes or catalytic processes, leading to various biochemical and industrial applications.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine can be compared with other organophosphorus compounds, such as triphenylphosphine and tetraphenylphosphonium chloride While these compounds share some similarities in their phosphorus-containing structures, this compound is unique due to its specific substitution pattern and the presence of the chlorine atom
Similar Compounds
- Triphenylphosphine
- Tetraphenylphosphonium chloride
- Diphenylphosphine
Eigenschaften
CAS-Nummer |
110798-32-8 |
|---|---|
Molekularformel |
C30H24ClP |
Molekulargewicht |
450.9 g/mol |
IUPAC-Name |
1-chloro-3,5,7,7-tetraphenyl-2H-phosphepine |
InChI |
InChI=1S/C30H24ClP/c31-32-23-27(25-15-7-2-8-16-25)21-26(24-13-5-1-6-14-24)22-30(32,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22H,23H2 |
InChI-Schlüssel |
OTYDSQRCHSHDHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC(=CC(P1Cl)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)



![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)



![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
phosphaniumolate](/img/structure/B14336888.png)

